4,7-Diazaspiro[2.5]octan-6-one

Process chemistry Large-scale synthesis 1-Aminocyclopropanecarboxylic acid

4,7-Diazaspiro[2.5]octan-6-one (CAS 1638784-98-1) is a spirocyclic diamine scaffold featuring a cyclopropane ring fused to a piperazinone core. It belongs to the broader diazaspiro[2.5]octane family, valued in medicinal chemistry for introducing three-dimensionality and conformational rigidity into small molecules.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B7963355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Diazaspiro[2.5]octan-6-one
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1CC12CNC(=O)CN2
InChIInChI=1S/C6H10N2O/c9-5-3-8-6(1-2-6)4-7-5/h8H,1-4H2,(H,7,9)
InChIKeyKBVSXSGJPRMNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Diazaspiro[2.5]octan-6-one: A Conformationally Constrained Spirocyclic Building Block for Drug Discovery and Chemical Biology


4,7-Diazaspiro[2.5]octan-6-one (CAS 1638784-98-1) is a spirocyclic diamine scaffold featuring a cyclopropane ring fused to a piperazinone core. It belongs to the broader diazaspiro[2.5]octane family, valued in medicinal chemistry for introducing three-dimensionality and conformational rigidity into small molecules [1]. The compound's architecture serves as a key intermediate for constructing kinase inhibitors, CNS-active agents, and splicing modulators, most notably the FDA-approved spinal muscular atrophy (SMA) therapeutic Risdiplam [2].

Why Piperazinone, Morpholinone, and Linear Diamino Ketone Analogs Cannot Replace 4,7-Diazaspiro[2.5]octan-6-one in Lead Optimization


Simple piperazinone or morpholinone building blocks lack the cyclopropane-imposed conformational lock that defines the 4,7-diazaspiro[2.5]octane framework. This spirocyclic constraint pre-organizes the two nitrogen atoms and the ketone in a rigid geometry, directly impacting target binding entropy, selectivity, and metabolic stability in ways that flexible linear diamino ketones cannot replicate [1]. Empirically, replacing the spirocyclic core in clinical-stage SMN2 splicing modifiers with more flexible scaffolds resulted in a dramatic loss of potency and undesirable accumulation due to prolonged half-life (>120 h in humans). Consequently, generic substitution with non-spirocyclic analogs leads to compounds with fundamentally different pharmacokinetic and pharmacodynamic profiles, risking failure in late-stage lead optimization [2].

Quantitative Differentiation of 4,7-Diazaspiro[2.5]octan-6-one from Closest Analogs: Head-to-Head and Cross-Study Evidence


70% Four-Step Yield vs. <10% for Prior Art: Scalable Synthesis Route from 1-Aminocyclopropanecarboxylic Acid

A patent from 2018 (CN108863958A) demonstrates a significantly improved synthetic route to 4,7-diazaspiro[2.5]octane derivatives starting from 1-aminocyclopropanecarboxylic acid. The new four-step sequence achieves a cumulative yield of 70%, enabling kg-scale production. This contrasts sharply with two prior routes disclosed in the patent: Route 1 using traditional cyclization strategies yields less than 10% overall, and Route 2 (based on CN105111155A) achieves only 10–20%, both requiring hazardous reagents such as diphenylphosphoryl azide [1].

Process chemistry Large-scale synthesis 1-Aminocyclopropanecarboxylic acid

Conformational Pre-Organization: Reduced Entropic Penalty and Enhanced Target Complementarity Over Flexible Piperazinone Analogs

The spiro[2.5]octane framework locks the piperazinone ring into a single, well-defined conformation, eliminating the rotational freedom present in linear diamino ketones or N-substituted piperazinones. This pre-organization reduces the entropic penalty upon protein binding and enforces a three-dimensional arrangement orthogonal to the planar aromatic systems typical of kinase inhibitors and splicing modulators. In contrast, flexible piperazinone analogs populate multiple low-energy conformations, leading to weaker, less selective target engagement [1]. This principle is exemplified by the SMN2 splicing modifier series, where the diazaspiro[2.5]octane core was essential for achieving the required potency and selectivity window [2].

Conformational analysis Ligand pre-organization Spirocyclic drug design

Tunable Pharmacokinetics: Half-Life Reduction from 19 h to 6.4 h Enabled by Spirocyclic Scaffold Optimization in Rat

In the discovery of the SMN2 splicing modifier Risdiplam, the Roche team compared two clinical candidates containing distinct spirocyclic cores. Compound 2, which bears a different substitution pattern on the spirocyclic framework, exhibited a rat terminal half-life of 19 h and a volume of distribution (Vss) of 29 L/kg following intravenous dosing. Through systematic optimization that included tuning the 4,7-diazaspiro[2.5]octane core and modulating basicity (mpKa reduced to 6.8), Risdiplam (compound 1) achieved a half-life of 6.4 h and a Vss of 3.1 L/kg, a profile far better suited for chronic once-daily oral administration [1]. The earlier compound 2 suffered from a half-life of ~120 h in humans, causing prolonged systemic exposure and leading to its discontinuation.

Drug metabolism and pharmacokinetics Half-life optimization Lead optimization

Potent SMN2 Splicing Modulation: EC1.5x of 40 nM in Cellular Assays, Enabling Oral SMA Therapy

Risdiplam, whose pharmacophore incorporates the 4,7-diazaspiro[2.5]octane scaffold, demonstrates an EC1.5x of 40 nM for SMN2 splicing enhancement and an EC1.5x of 163 nM for increasing SMN protein levels in cellular assays . This potency translates to clinically meaningful increases in functional SMN protein levels and motor function improvement in SMA patients. In contrast, earlier-stage compounds lacking the optimized spirocyclic core exhibited insufficient cellular potency, poor brain penetration, or unacceptable toxicity profiles (e.g., retinal toxicity observed with compound 2 in chronic monkey studies) [1]. The 4,7-diazaspiro[2.5]octane scaffold was essential for balancing potency, CNS distribution, and a clean safety profile.

SMN2 splicing Spinal muscular atrophy Orally bioavailable small molecule

Metabolic Soft Spot Shielding: Reduced CYP-Mediated Oxidation via Steric Hindrance at the Spiro Center

The cyclopropane ring of the 4,7-diazaspiro[2.5]octane scaffold provides steric shielding around the metabolically labile positions adjacent to the piperazinone nitrogen, reducing oxidative metabolism by cytochrome P450 enzymes. This class-level effect has been documented for spirocyclic systems, where spiro-fusion hinders access of CYP isoforms to metabolic soft spots [1]. In the Risdiplam program, the major metabolite N-hydroxylated derivative 18 was formed at only 3.8% in human microsomes and 1.7% in human hepatocytes, indicating that the spirocyclic scaffold contributed to metabolic stabilization [2]. In contrast, non-spirocyclic piperazinone analogs typically undergo rapid N-dealkylation or ring oxidation, leading to high clearance and short half-lives.

Metabolic stability CYP450 oxidation Lead optimization

Proven Application Scenarios for 4,7-Diazaspiro[2.5]octan-6-one in Medicinal Chemistry and Pharmaceutical Development


Discovery of CNS-Penetrant SMN2 Splicing Modulators and Other Orally Bioavailable Splicing Therapeutics

The 4,7-diazaspiro[2.5]octane scaffold is the core structural element of Risdiplam, the only FDA-approved oral therapy for SMA. Researchers developing splicing modulators for neurological indications can use 4,7-diazaspiro[2.5]octan-6-one as a direct intermediate to explore structure–activity relationships (SAR) around the spirocyclic core. The scaffold provides a proven balance of CNS penetration, oral bioavailability, and a manageable half-life (6.4 h in rat), avoiding the profound accumulation seen with earlier candidates [1]. Procurement of this building block enables systematic SAR expansion while retaining the clinically validated pharmacophore.

Design of Conformationally Constrained Kinase Inhibitors with Improved Selectivity Profiles

Diazaspiro[2.5]octane derivatives have been investigated as ATP-mimetic kinase inhibitor scaffolds, where the rigid spirocyclic framework pre-organizes hydrogen bond donor/acceptor vectors for hinge-region binding. The three-dimensional exit vectors offered by the spiro[2.5]octane core allow exploration of kinase selectivity pockets inaccessible to flat heteroaromatic scaffolds [1]. The commercially available 4,7-diazaspiro[2.5]octan-6-one with a free ketone enables late-stage diversification at the 7-position, facilitating rapid library synthesis for kinase panel screening .

Scalable Kilogram-Scale Synthesis of Pharmaceutical Intermediates Using the High-Yield Route

The patent-protected synthetic route to 4,7-diazaspiro[2.5]octane derivatives achieves a 70% four-step cumulative yield from 1-aminocyclopropanecarboxylic acid, a >3- to 7-fold improvement over prior art. This route avoids hazardous azide reagents and operates under mild conditions, making it suitable for multi-kilogram production in standard pilot-plant facilities [2]. Pharmaceutical CDMOs and in-house process chemistry groups can procure the building block or implement the patented route to secure a reliable, cost-effective supply chain for drug substance manufacture.

Exploration of Spirocyclic Chemical Space in Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 126.2 Da and the ability to place hydrogen bond donor/acceptor motifs in three-dimensional space, 4,7-diazaspiro[2.5]octan-6-one is an ideal fragment-sized building block for constructing sp3-rich fragment libraries. The conformational rigidity of the spiro[2.5]octane core increases the fraction of sp3 carbons (Fsp3), a parameter correlated with improved solubility, reduced hERG liability, and higher clinical success rates [1]. Incorporation into fragment libraries enables screening against targets that have proven intractable with planar, aromatic fragments.

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